molecular formula C17H19N3O B2408085 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 877798-07-7

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2408085
CAS RN: 877798-07-7
M. Wt: 281.359
InChI Key: YKHYRTQNOMSHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles has been described . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular formula of a similar compound, 5-tert-butyl-2-methyl-N-octyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is C25H36N4 . The average mass is 392.580 Da and the monoisotopic mass is 392.294006 Da .

Scientific Research Applications

PDE4 Inhibition for Anti-Inflammatory Therapies

The research group led by Jeon has identified this compound as an effective PDE4 inhibitor . Phosphodiesterase 4 (PDE4) is an enzyme involved in the regulation of cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound shows promise in treating inflammatory diseases. Its synthetic route to enantiopure derivatives highlights its preference over other sulfinamide derivatives.

Stabilizer in Polyolefins for Food Contact Materials

The European Food Safety Authority (EFSA) recognizes the compound as a stabilizer for polyolefins used in food contact materials . It can be added at a maximum content of 50 mg/kg. Its stability properties make it suitable for both short-term high-temperature contact and long-term storage at room temperature.

Microreactor Applications for Safety in Potentially Explosive Reactions

Researchers have explored the use of microreactors to synthesize compounds like 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol . These microreactors effectively quench radicals, enhancing intrinsic process safety during potentially explosive reactions.

Plant Hormone Analog: Indole-3-acetic Acid

Interestingly, this compound shares structural similarities with indole-3-acetic acid , a plant hormone produced during tryptophan degradation in higher plants . While further research is needed, this connection suggests potential biological activity related to plant growth and development.

Crystallography and Structural Insights

The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate (a related compound) has been elucidated . While not directly about our compound, such studies provide valuable insights into molecular packing, intermolecular interactions, and potential applications.

properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIUIEAMCBNRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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